molecular formula C20H23Cl2N5O3S B2645720 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride CAS No. 1215710-73-8

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Cat. No.: B2645720
CAS No.: 1215710-73-8
M. Wt: 484.4
InChI Key: LCQWZDUILQEPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N5O3S and its molecular weight is 484.4. The purity is usually 95%.
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Scientific Research Applications

High-affinity Ligands for Receptors

Compounds structurally similar to the one have been studied for their high affinity to specific receptors. For instance, the discovery of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor led to the synthesis of optimized ligands exhibiting potent agonist behavior in biochemical assays, demonstrating the potential for receptor-specific drug development (Röver et al., 2000).

Antiviral and Antimicrobial Applications

Spirothiazolidinone derivatives have been evaluated for their antiviral activity, indicating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules. Specifically, certain derivatives exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of these compounds in treating viral infections (Apaydın et al., 2020).

Synthesis and Characterization of Derivatives

Research into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones demonstrates the chemical versatility and potential applications of compounds with spiro configurations in creating novel chemical entities with potential therapeutic applications (Kuroyan et al., 1995).

Positive Inotropic Agents

A series of compounds, including spiro derivatives, were synthesized and evaluated for their positive inotropic activities, which could lead to the development of new treatments for heart failure. Some compounds demonstrated favorable activity, indicating the therapeutic potential of these molecular structures (Li et al., 2008).

Anticancer and Antidiabetic Applications

Development of spirothiazolidines analogs for potential anticancer and antidiabetic applications reveals the broad therapeutic potential of spiro compounds. Certain derivatives showed significant anticancer activities against human carcinoma cell lines and exhibited therapeutic indices for enzyme inhibition relevant to diabetes treatment, suggesting their utility in addressing multiple health conditions (Flefel et al., 2019).

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S.ClH/c1-13-12-30-18(22-13)23-16(27)11-25-8-6-20(7-9-25)17(28)26(19(29)24-20)10-14-2-4-15(21)5-3-14;/h2-5,12H,6-11H2,1H3,(H,24,29)(H,22,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWZDUILQEPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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